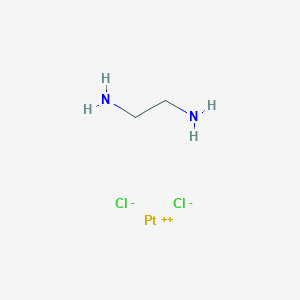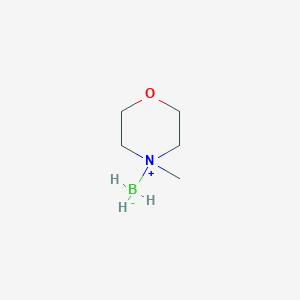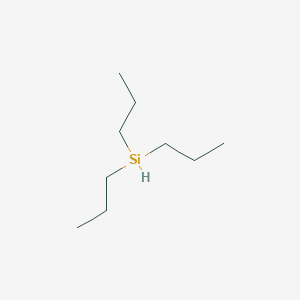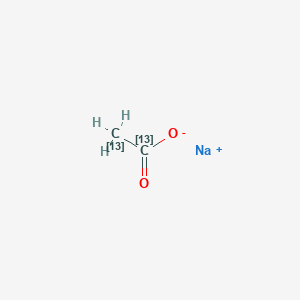
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Vue d'ensemble
Description
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate is a chemical compound with the molecular formula C6H3ClN2O4S·NH3. It is a derivative of benzoxadiazole, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 7th position and a sulfonate group at the 4th position of the benzoxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 2,1,3-benzoxadiazole-4-sulfonic acid as the starting material.
Chlorination: The benzoxadiazole ring is chlorinated at the 7th position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Ammonium Salt Formation: The resulting 7-chloro-2,1,3-benzoxadiazole-4-sulfonic acid is then neutralized with ammonia to form the ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the chloro or sulfonate positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially with different functional groups.
Substitution Products: Derivatives with different substituents at the chloro or sulfonate positions.
Applications De Recherche Scientifique
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed as a fluorescent probe for detecting biological thiols and disulfides.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with thiols and disulfides in biological systems, forming fluorescent adducts that can be detected using spectroscopic methods.
Pathways: The fluorescent properties of the compound allow for the visualization and quantification of thiol-containing biomolecules, aiding in the study of oxidative stress and redox biology.
Comparaison Avec Des Composés Similaires
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate is compared with other similar compounds to highlight its uniqueness:
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-Bromo-7-fluorobenzofurazan-4-sulfonic acid: Contains a bromo group and a fluorine atom, offering different chemical properties and uses.
7-Chloro-4-benzofurazansulfonic acid: Similar to the compound but without the ammonium salt, affecting its solubility and reactivity.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
azanium;4-chloro-2,1,3-benzoxadiazole-7-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXPBLOMHGYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-14-2 | |
| Record name | 4-Chloro-7-sulfobenzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)





